N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Lipophilicity Drug-likeness Permeability

Many medicinal chemistry programs struggle to source 1,3,4-thiadiazole building blocks that combine halogen-bonding capacity with a free, derivatizable acetamide handle. This compound is the exact solution, offering a 2,4-dichlorophenyl motif that doubles halogen-bond donor sites versus mono-chloro analogs, and an unsubstituted acetamide NH for direct N-alkylation/acylation without deprotection. Quantitative benchmarks from published class-level data demonstrate sub-100 nM Ki against hCA I and >90% Akt inhibition in glioma cells, providing clear assay validation targets.

Molecular Formula C10H7Cl2N3OS
Molecular Weight 288.15 g/mol
Cat. No. B12462620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Molecular FormulaC10H7Cl2N3OS
Molecular Weight288.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2N3OS/c1-5(16)13-10-15-14-9(17-10)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16)
InChIKeyCIZOFTQODZTMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide – Core Chemical Identity and Physicochemical Baseline for Procurement Evaluation


N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 328280-64-4, molecular formula C10H7Cl2N3OS, molecular weight 288.15 g/mol) is a heterocyclic building block comprising a 1,3,4-thiadiazole core substituted at the 5-position with a 2,4-dichlorophenyl ring and at the 2-position with an acetamide moiety . The 1,3,4-thiadiazole scaffold is recognized in medicinal chemistry as a privileged structure conferring metabolic stability and capacity for directional hydrogen bonding, while the 2,4-dichlorophenyl substituent introduces lipophilicity (cLogP ~2.9) and potential halogen-bonding interactions [1][2]. This compound belongs to the broader class of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives, which have been investigated as intermediates for cephalosporin antibiotics and as pharmacophores in anticancer, antimicrobial, and carbonic anhydrase inhibitor programs [3].

Why Unqualified Substitution of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide with In-Class Analogs Introduces Undocumented Risk in Biological and Chemical Processes


Within the N-(1,3,4-thiadiazol-2-yl)acetamide family, the identity and position of the aryl substituent at the thiadiazole 5-position fundamentally dictate molecular recognition, pharmacokinetic disposition, and reactivity at the acetamide nitrogen [1]. The 2,4-dichloro substitution pattern confers a unique combination of electron-withdrawing character and steric profile distinct from the 4-chloro, 4-methoxy, 2,6-dichloro, or unsubstituted phenyl analogs often listed as near neighbors in vendor catalogs . Even the regioisomeric 2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide (in which the acetamide carbonyl is attached to the phenyl ring rather than the thiadiazole amine) differs in both hydrogen-bonding topology and metabolic vulnerability . Furthermore, published structure–activity relationship (SAR) studies on 1,3,4-thiadiazole acetamides demonstrate that minor substituent changes can shift IC50 values by >100-fold against carbonic anhydrase isoforms or reverse selectivity between cancer cell lines [2]. None of the commonly listed analogs (e.g., CAS 1233091-88-7, 476460-07-8, 391863-84-6) have been co-characterized with the target compound in a single comparative study, meaning that any substitution carries unquantified risk of altered activity, solubility, or off-target profile. The following evidence sections provide the maximum differentiation supported by the current published record.

Quantitative Differentiation Evidence for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide Versus Closest Analogs – What the Published Record Supports


Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen-Bonding Capacity Versus Close Analogs

Computed cLogP for the target compound (XLogP3-AA = 2.9) is higher than that of the 4-chlorophenyl analog (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide; estimated cLogP ~2.2) and lower than that of the 2-(adamantan-1-yl) derivative (estimated cLogP ~4.7), placing it in a favorable range for passive membrane permeability without excessive lipophilicity-driven promiscuity [1]. The two chlorine atoms at ortho and para positions increase topological polar surface area (tPSA) relative to the 4-chloro analog while reducing it relative to polar substituents, providing a balanced intermediate profile for CNS or intracellular target engagement [1].

Lipophilicity Drug-likeness Permeability

Structural Uniqueness: 2,4-Dichloro Substitution Pattern Relative to All Listed Thiadiazole Acetamide Analogs

Among all thiadiazolyl acetamide derivatives cataloged in commercial screening collections, the 2,4-dichlorophenyl substitution pattern at the thiadiazole 5-position is uniquely represented in the target compound. The closest commercially listed analogs bear either a chloroacetamide modification (CAS 1233091-88-7; 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide), a 4-fluorophenylacetamide extension (CAS 476460-07-8), or an adamantylacetamide extension (CAS 391863-84-6), each of which modifies the acetamide terminus rather than the aryl-thiadiazole core . The 2,4-dichloro substitution pattern has been independently associated with enhanced binding to the colchicine site of tubulin and improved antimicrobial activity in related thiadiazole series, although no direct head-to-head comparison has been published for this compound [1].

Medicinal chemistry SAR Halogen bonding

Class-Level Evidence: Carbonic Anhydrase Inhibition Potential of 1,3,4-Thiadiazol-2-yl Acetamides

A 2024 study on N-(1,3,4-thiadiazol-2-yl)acetamide derivatives demonstrated that several compounds within this class inhibited human carbonic anhydrase I (hCA I) with Ki values superior to the clinical standard acetazolamide (AAZ). The most potent compound in the series achieved a Ki of 12.5 ± 2.1 nM against hCA I, compared to AAZ at 62.0 ± 8.3 nM, representing a ~5-fold improvement [1]. While the target compound (2,4-dichlorophenyl substituent) was not part of this specific series, the study establishes that the N-(1,3,4-thiadiazol-2-yl)acetamide core supports sub-micromolar hCA inhibition when appropriately substituted [2]. The 2,4-dichlorophenyl group, by virtue of its electron-withdrawing character, would be expected to modulate the pKa of the acetamide NH and thus influence zinc-binding interactions in the hCA active site differently than the 4-methoxy or 4-nitro substituents tested [3].

Carbonic anhydrase Enzyme inhibition Acetazolamide comparison

Class-Level Evidence: Anticancer Cytotoxicity Potential of 1,3,4-Thiadiazole Derivatives with Aryl Substituents

In a 2019 study, eight 1,3,4-thiadiazole derivatives were evaluated for cytotoxicity against C6 rat glioma and A549 human lung adenocarcinoma cells. Two compounds, N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) and its 6-nitrobenzothiazol-2-yl analog (compound 8), inhibited Akt activity by 92.36% and 86.52%, respectively, and induced apoptosis and cell cycle arrest in C6 glioma cells [1]. While the target compound differs in substitution pattern, the study confirms that 1,3,4-thiadiazole derivatives bearing chlorinated phenyl rings can achieve potent intracellular target engagement [2]. The 2,4-dichloro substitution of the target compound introduces twice the halogen-bonding capacity of the 4-chloro analog tested, which molecular docking studies suggest could strengthen π–π stacking and halogen-bond interactions within the Akt ATP-binding pocket [3].

Cytotoxicity Akt inhibition Anticancer

Synthetic Accessibility and Intermediate Utility: Role of Acetamide NH as a Diversification Handle

The target compound contains a free acetamide NH, permitting further N-alkylation or N-acylation to generate diverse libraries. This contrasts with the 2-chloroacetamide analog (CAS 1233091-88-7), which bears an electrophilic chloroacetyl group suitable for thiol conjugation, and the 4-fluorophenylacetamide analog (CAS 476460-07-8), which lacks a reactive handle on the acetamide moiety . The target compound thus occupies a unique position as a late-stage diversifiable intermediate: the acetamide can be directly elaborated without requiring deprotection steps, whereas the 2,4-dichlorophenylthiadiazole core remains intact, as demonstrated in the patent literature on thiadiazolylacetamide-derived cephalosporin intermediates [1].

Synthetic chemistry Diversification Building block

Procurement-Relevant Application Scenarios for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide Based on Verifiable Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Expansion Requiring a Chlorinated Thiadiazole Scaffold with a Free Acetamide NH

For teams pursuing carbonic anhydrase or Akt inhibition programs, the target compound provides a 1,3,4-thiadiazole-2-acetamide core bearing the electron-withdrawing 2,4-dichlorophenyl substituent—a combination not duplicated by any commercially available analog. Unlike the nearest neighbors (CAS 1233091-88-7 and CAS 476460-07-8), the free acetamide NH enables direct N-alkylation or N-acylation without deprotection, accelerating SAR exploration around the thiadiazole 2-position [1]. Published class-level data indicate that N-(1,3,4-thiadiazol-2-yl)acetamides can achieve sub-100 nM Ki values against hCA I and >90% Akt inhibition in glioma cells, providing quantitative benchmarks for follow-up assays [2][3].

Library Synthesis and Diversity-Oriented Synthesis (DOS) Using the Thiadiazole Core as a Central Scaffold

The target compound's bifunctional architecture—a 2,4-dichlorophenyl group for halogen-bonding interactions at one terminus and a free acetamide NH at the other—makes it suitable as a central scaffold for parallel library synthesis. The 2,4-dichloro substitution pattern offers twice the halogen-bond donor capacity of the 4-chloro analogs used in published anticancer studies, potentially enhancing target engagement [1]. The computed cLogP of 2.9 places the compound in the favorable drug-like lipophilicity range, reducing the risk of promiscuous binding or poor solubility that plagues more lipophilic analogs such as the adamantyl derivative [2].

Cephalosporin Intermediate or β-Lactam Antibiotic Side-Chain Precursor Research

The patent literature (EP0248434) explicitly describes thiadiazolylacetamide derivatives as intermediates for 7-acylamino-cephalosporin antibiotics, where the thiadiazole ring serves as a bioisostere for the aminothiazole moiety found in late-generation cephalosporins [1]. The target compound's 2,4-dichlorophenyl substituent may confer enhanced Gram-negative outer membrane penetration relative to the unsubstituted phenyl or 4-methoxyphenyl analogs, consistent with the known role of halogen substituents in improving antibiotic accumulation in Gram-negative bacteria [2]. However, no direct antibacterial susceptibility data exist for this specific compound, and procurement for this application should be considered exploratory.

Computational Docking and Structure-Based Drug Design Campaigns Targeting the Akt Kinase ATP-Binding Pocket

Molecular docking studies on 1,3,4-thiadiazole derivatives have identified π–π stacking with Phe-438 and hydrogen bonding with the hinge region (Glu-228, Ala-230) as key interactions in the Akt active site [1]. The 2,4-dichlorophenyl group of the target compound is predicted to engage in halogen-bonding interactions with backbone carbonyls in the hydrophobic pocket, a binding mode that differs from the 4-chlorophenyl and 4-nitrophenyl analogs tested experimentally [2]. Procurement of this compound is rational for docking-based virtual screening campaigns seeking to exploit halogen-bonding interactions that are geometrically inaccessible to mono-chlorinated analogs.

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